molecular formula C6H11NO B14566073 N-cyclobutylacetamide CAS No. 61771-98-0

N-cyclobutylacetamide

Cat. No.: B14566073
CAS No.: 61771-98-0
M. Wt: 113.16 g/mol
InChI Key: LBMOLPUVXZSPAA-UHFFFAOYSA-N
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Description

N-Cyclobutylacetamide is an acetamide derivative where the nitrogen atom is substituted with a cyclobutyl group. Its structure comprises a four-membered cyclobutane ring attached to the acetamide backbone (CH₃CONH-cyclobutyl). Cyclobutyl groups, being smaller and more strained than cyclohexyl or branched alkyl chains, may influence properties like solubility, reactivity, and metabolic stability .

Properties

CAS No.

61771-98-0

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

N-cyclobutylacetamide

InChI

InChI=1S/C6H11NO/c1-5(8)7-6-3-2-4-6/h6H,2-4H2,1H3,(H,7,8)

InChI Key

LBMOLPUVXZSPAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Cyclobutylamine and Acetyl Chloride Method:

      Reaction: Cyclobutylamine reacts with acetyl chloride.

      Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at low temperatures to control the exothermic nature of the reaction.

      Procedure: Cyclobutylamine is slowly added to a solution of acetyl chloride in an organic solvent like dichloromethane. The mixture is stirred and maintained at a low temperature to ensure complete reaction.

  • Cyclobutylamine and Acetic Anhydride Method:

      Reaction: Cyclobutylamine reacts with acetic anhydride.

      Conditions: This reaction is usually performed at room temperature.

      Procedure: Cyclobutylamine is added to acetic anhydride, and the mixture is stirred until the reaction is complete. The product is then purified by recrystallization.

Industrial Production Methods:

  • The industrial production of N-cyclobutylacetamide typically involves large-scale synthesis using the above methods. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

      Conditions: Oxidation reactions are generally carried out in acidic or basic media.

      Products: Oxidation of N-cyclobutylacetamide can lead to the formation of cyclobutylcarboxylic acid derivatives.

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Reduction reactions are typically performed in anhydrous solvents under inert atmosphere.

      Products: Reduction can convert this compound to cyclobutylmethylamine.

  • Substitution:

      Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

      Conditions: Substitution reactions are carried out under controlled temperatures to prevent side reactions.

      Products: Substitution reactions can yield halogenated derivatives of this compound.

Scientific Research Applications

Chemistry:

  • N-cyclobutylacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

  • It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

Medicine:

  • Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases, including cancer and neurological disorders.

Industry:

  • This compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-cyclobutylacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the compound’s potential therapeutic benefits and applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Structural Properties

The table below compares N-cyclobutylacetamide (hypothetical) with similar compounds using data from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
This compound C₆H₁₁NO* 113.16* Not available Four-membered cyclobutyl ring
N-Cyclohexylacetamide C₈H₁₅NO 141.21 1124-53-4 Six-membered cyclohexyl ring
N-Isobutylacetamide C₆H₁₃NO 115.18 Not provided Branched isobutyl group (CH₂CH(CH₃)₂)
N-Butylacetamide C₆H₁₃NO 115.18 1119-49-9 Linear butyl chain (CH₂CH₂CH₂CH₃)
N,N-Dibutylacetamide C₉H₁₉NO 157.26 Not provided Two linear butyl groups on nitrogen

*Calculated based on structural analysis.

Key Observations :

  • Ring Size Effects: N-Cyclohexylacetamide (C₈H₁₅NO) has a larger, more stable cyclohexyl ring compared to the strained cyclobutyl group, likely reducing its reactivity but increasing lipophilicity .
  • Branching vs. Linearity: N-Isobutylacetamide and N-butylacetamide share the same molecular formula (C₆H₁₃NO) but differ in alkyl chain branching, which may affect melting points and solubility .

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